6-Bromo-N-methylbenzo[d]thiazol-2-amine
Overview
Description
“6-Bromo-N-methylbenzo[d]thiazol-2-amine” is a compound that belongs to the thiazole family. It is used in the preparation of various derivatives .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, it was used in the preparation of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides .Molecular Structure Analysis
The molecular formula of “this compound” is C8H7BrN2S . The InChI code is 1S/C8H7BrN2S/c1-4-5(9)2-3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H2,10,11) .Physical and Chemical Properties Analysis
This compound is a white to light yellow crystal powder . Its molecular weight is 243.12 g/mol .Scientific Research Applications
Supramolecular Chemistry and Salt Formation
Studies on 6-Bromo-N-methylbenzo[d]thiazol-2-amine have shown its ability to form non-covalent interactions with carboxylic acid derivatives, leading to the formation of anhydrous and hydrated multicomponent organic acid–base adducts. This compound has been used to prepare crystalline compounds with carboxylic acids like p-nitrobenzoic acid, fumaric acid, l-tartaric acid, and terephthalic acid. These compounds, characterized by X-ray diffraction, infrared analysis, and other methods, exhibit various supramolecular synthons and hydrogen bonds within their structures (Jin et al., 2012).
Structure of Organic Acid–Base Adducts
Further research involving this compound focuses on its interaction with organic acids to form adducts. These adducts, characterized by X-ray diffraction and infrared spectroscopy, revealed that they can form either organic salts or cocrystals, depending on the type of acid used. These compounds are notable for their strong hydrogen bonds and various weak noncovalent interactions, contributing to their structural stability and unique framework structures (Jin et al., 2014).
Synthesis of Thiazole Derivatives
This compound has been used in the synthesis of new thiazole derivatives. These derivatives display potential antimicrobial properties against various bacterial and fungal species. Their structure and mechanistic pathways have been explored and supported by spectral analysis, along with molecular docking studies to understand their interaction with pathogen proteins (Althagafi et al., 2019).
Supramolecular Arrangement and Crystal Structure
Research has also been conducted on the supramolecular arrangement and crystal structure of adducts formed from this compound and various organic acids. These studies provide insights into the nature of protonation and deprotonation in these compounds and the role of different nonbonding interactions in stabilizing and expanding their framework structures. The recognition of the acids in these multicomponent crystals is typically based on R22(8) synthons, and the weak bonds contribute to their diverse structural motifs (Zhang et al., 2021).
Use in Corrosion Inhibition Studies
This compound derivatives have been studied for their potential as corrosion inhibitors for iron. Quantum chemical parameters and molecular dynamics simulations were used to predict their performances, showing good agreement with experimental results. These studies highlight the compound's significance in materials science, particularly in protecting metals against corrosion (Kaya et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-N-methyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCBMFKGDVUUDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670531 | |
Record name | 6-Bromo-N-methyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75104-92-6 | |
Record name | 6-Bromo-N-methyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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